molecular formula C9H8BrNO2 B2784902 3-(2-bromophenyl)-1,3-oxazolidin-2-one CAS No. 855410-34-3

3-(2-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2784902
CAS No.: 855410-34-3
M. Wt: 242.072
InChI Key: JFDLSCAXIFPXLW-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1,3-oxazolidin-2-one (CAS 855410-34-3) is a high-purity chemical building block supplied for research and development applications. With the molecular formula C 9 H 8 BrNO 2 and a molecular weight of 242.07 g/mol, this compound is characterized by its oxazolidinone heterocycle substituted with a 2-bromophenyl group . The oxazolidinone scaffold is a privileged structure in medicinal chemistry and drug discovery . Recent scientific investigations highlight the significant potential of oxazolidinone derivatives as antiproliferative agents . Research demonstrates that incorporating the oxazolidinone moiety into molecular frameworks can markedly improve antitumor activity, with certain derivatives exhibiting promising cytotoxicity against a range of human cancer cell lines, including gastric, liver, and cervical cancers . These compounds can induce apoptosis, arrest the cell cycle, and reduce mitochondrial membrane potential, making them valuable tools for developing novel oncological therapeutics . Beyond its biological potential, this compound serves as a versatile synthetic intermediate . The 1,3-oxazolidin-2-one ring can undergo electroreductive ring-opening carboxylation with CO 2 , providing a sustainable route to valuable β-amino acid derivatives . This synthetic transformation highlights the utility of such scaffolds in green chemistry and the synthesis of structurally diverse compounds for further pharmacological evaluation. This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDLSCAXIFPXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 3 2 Bromophenyl 1,3 Oxazolidin 2 One and Its Precursors

Methodologies for the Formation of the 1,3-Oxazolidin-2-one Ring System

The construction of the 1,3-oxazolidin-2-one ring is a pivotal step in the synthesis of 3-(2-bromophenyl)-1,3-oxazolidin-2-one. Various methodologies have been developed, primarily involving the cyclization of appropriate precursors.

Cyclization Reactions Involving 2-Bromoaniline (B46623) Derivatives

A direct and convergent approach to this compound involves the synthesis and subsequent cyclization of N-(2-hydroxyethyl)-2-bromoaniline. This precursor can be synthesized through the reaction of 2-bromoaniline with a suitable two-carbon synthon, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

The subsequent cyclization of N-(2-hydroxyethyl)-2-bromoaniline to form the oxazolidinone ring can be achieved using various carbonylating agents, often referred to as phosgene (B1210022) equivalents, to mitigate the use of highly toxic phosgene gas. Reagents such as carbonyldiimidazole (CDI) and diethyl carbonate are commonly employed for this transformation. nih.govresearchgate.net The reaction with CDI proceeds through the activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amino group. nih.gov

Cyclizing AgentReaction ConditionsYieldReference
Carbonyldiimidazole (CDI)THF, rtGood to Excellent nih.govorganic-chemistry.org
Diethyl CarbonateBase (e.g., NaH), HeatModerate to Good researchgate.net
TriphosgeneBase (e.g., Et3N), CH2Cl2HighAnalogous reactions

This table presents common cyclizing agents for N-(2-hydroxyethyl)aniline derivatives, with expected outcomes for the synthesis of this compound based on analogous transformations.

Carbonylation and Ring-Closure Approaches

Palladium-catalyzed carbonylative cyclization reactions represent a powerful tool for the construction of heterocyclic systems. While a direct carbonylative synthesis of this compound from 2-bromoaniline and a C2-source in a one-pot reaction is not extensively documented, related methodologies provide a conceptual framework. For instance, palladium-catalyzed carbonylation of 2-bromoanilines in the presence of other nucleophiles has been successfully employed to synthesize related benzoxazinones. These reactions typically involve the oxidative addition of the aryl bromide to a low-valent palladium species, followed by carbon monoxide insertion and subsequent intramolecular cyclization.

A plausible, though less explored, pathway could involve a palladium-catalyzed three-component reaction of 2-bromoaniline, carbon monoxide, and ethylene oxide. Such a reaction would offer a highly atom-economical route to the desired product. The development of suitable catalytic systems for such a transformation remains an area of active research.

Protecting Group Strategies and Deprotection in Precursor Synthesis

In multi-step syntheses of this compound and its precursors, the use of protecting groups for the amino and hydroxyl functionalities can be crucial. The reactivity of the amino group in 2-bromoaniline might necessitate protection during certain chemical transformations on other parts of the molecule.

Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) groups. The choice of the protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For example, the Boc group is stable to a wide range of non-acidic conditions and can be readily removed with acid.

Similarly, the hydroxyl group of N-(2-hydroxyethyl)-2-bromoaniline may require protection, for instance, as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether (Bn), depending on the subsequent reaction steps. The orthogonal deprotection of these groups is a key consideration in designing a synthetic route.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Aminetert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl)
AmineBenzyloxycarbonylCbzHydrogenolysis (e.g., H2, Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMSFluoride source (e.g., TBAF)
HydroxylBenzylBnHydrogenolysis (e.g., H2, Pd/C)

This table summarizes common protecting groups and their removal conditions relevant to the synthesis of precursors for this compound.

Regioselective and Stereoselective Synthesis of this compound

The synthesis of this compound is inherently regioselective, with the 2-bromophenyl group attached to the nitrogen atom of the oxazolidinone ring. However, when substituted precursors are used, the formation of stereocenters on the oxazolidinone ring becomes a critical aspect.

Asymmetric Synthesis Approaches

The development of asymmetric syntheses for 3-aryl-1,3-oxazolidin-2-ones is of significant interest, particularly for applications in chiral auxiliaries and pharmaceuticals. While specific asymmetric routes to this compound are not widely reported, general strategies for the asymmetric synthesis of related compounds can be considered.

One approach involves the use of chiral starting materials, such as enantiomerically pure amino alcohols derived from natural sources. For instance, the cyclization of a chiral N-(2-hydroxypropyl)-2-bromoaniline would lead to a stereochemically defined 5-methyl-3-(2-bromophenyl)-1,3-oxazolidin-2-one.

Another strategy involves the use of chiral auxiliaries to control the stereochemistry of key bond-forming reactions. For example, an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement and intramolecular cyclization has been employed for the stereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones. nih.gov

Catalytic Methodologies in Oxazolidinone Formation

Catalytic methods offer efficient and environmentally benign routes to oxazolidinones. Both palladium- and copper-based catalytic systems have been developed for the N-arylation of 2-oxazolidinone (B127357) with aryl bromides, which represents a convergent approach to 3-aryl-2-oxazolidinones. organic-chemistry.org

A palladium-catalyzed N-arylation of 2-oxazolidinone with 1,2-dibromobenzene (B107964) could potentially yield this compound, although control of mono- versus di-arylation would be a significant challenge. The choice of ligand, base, and solvent is critical for the success of these cross-coupling reactions.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods. These reactions typically employ a copper(I) salt, a ligand (such as a diamine or an amino acid), and a base at elevated temperatures. The development of milder and more efficient copper-catalyzed systems for the synthesis of 3-aryl-oxazolidinones is an ongoing area of research.

Catalyst SystemLigandBaseSolventTemperature (°C)Reference
Pd(OAc)2Phosphine (B1218219) (e.g., P(t-Bu)3)NaOt-BuToluene80-110 organic-chemistry.org
CuIDiamine (e.g., DMEDA)K2CO3Dioxane110Analogous reactions

This table provides examples of catalytic systems used for the N-arylation of 2-oxazolidinone, which are applicable to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key areas of focus include the use of alternative reaction media and the development of synthetic routes with high atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern approaches seek to eliminate or replace these with more benign alternatives.

Solvent-Free Synthesis: A significant advancement in green chemistry is the development of solvent-free reaction conditions. For the synthesis of the oxazolidinone core, the cycloaddition of carbon dioxide (CO2) to aziridines can be performed without any solvent. nih.govresearchgate.net For instance, using an aluminium(salphen) complex as a catalyst allows for the efficient coupling of various aziridines with CO2 at moderate temperatures (50–100 °C) and pressures (1–10 bar) under solvent-free conditions. nih.govresearchgate.net This method is scalable and the catalyst can be recovered and reused, presenting a highly sustainable route to the oxazolidinone ring system applicable to N-aryl derivatives. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and the ability to conduct reactions with less or no solvent. nih.govmdpi.com The synthesis of oxazolidin-2-one derivatives from amino alcohols and reagents like diethyl carbonate can be significantly improved using microwave assistance. mdpi.comresearchgate.net This technique reduces reaction times from hours to minutes and increases yields compared to conventional heating methods. mdpi.com For the synthesis of this compound, a palladium-catalyzed N-arylation of 2-oxazolidinone could similarly be enhanced by microwave heating, potentially reducing solvent volume and energy consumption.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Oxazolidin-2-one Formation
Amino Alcohol PrecursorMethodTemperature (°C)TimeYield (%)Reference
(S)-PhenylalaninolConventional12524 h80 mdpi.com
(S)-PhenylalaninolMicrowave12515 min91 mdpi.com
(S)-ValinolConventional13024 h78 mdpi.com
(S)-ValinolMicrowave13015 min88 mdpi.com
(1S, 2R)-NorephedrineConventional13524 h82 mdpi.com
(1S, 2R)-NorephedrineMicrowave13515 min92 mdpi.com

Alternative Solvents: Where solvents are necessary, the focus shifts to greener alternatives like ionic liquids or biomass-derived solvents. Ionic liquids have been successfully used as both catalyst and solvent in the synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2. mdpi.com A copper(I) bromide/ionic liquid system demonstrated high efficiency and recyclability. mdpi.com Furthermore, biomass-derived solvent systems, such as a furfuryl alcohol/water azeotrope, have been shown to be effective for Ullmann-type C-N coupling reactions, a key step in forming the N-aryl bond in the target molecule. rsc.org

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. High atom economy is a cornerstone of green synthesis, as it directly correlates with waste reduction.

Utilization of Carbon Dioxide: One of the most powerful strategies for improving atom economy in oxazolidinone synthesis is the use of carbon dioxide as a renewable, non-toxic, and abundant C1 source. researchgate.net This approach replaces hazardous and less atom-economical reagents like phosgene or its derivatives. thieme-connect.com The direct condensation of 2-aminoalcohols with CO2, often catalyzed by tin thieme-connect.comresearchgate.net or other metal complexes, forms the oxazolidinone ring with water as the only byproduct, representing a highly atom-economical pathway. Similarly, the cycloaddition of CO2 to aziridines is 100% atom-economical, as all atoms from both reactants are incorporated into the product. nih.govresearchgate.net

Catalytic Approaches: The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between the oxazolidinone nitrogen and the 2-bromophenyl ring. Catalytic methods, such as the palladium-catalyzed Buchwald-Hartwig amination or the copper-catalyzed Ullmann reaction, are crucial for waste minimization. organic-chemistry.orgorganic-chemistry.org These reactions use only a small amount of a metal catalyst (e.g., palladium or copper) to achieve the transformation, generating significantly less waste than stoichiometric methods. rsc.orgorganic-chemistry.org A key route involves the direct N-arylation of 2-oxazolidinone with an aryl bromide (e.g., 1,2-dibromobenzene). organic-chemistry.orgnih.gov The primary waste products are inorganic salts from the base used in the reaction, which are generally easier to manage than the large quantities of organic byproducts generated by older, non-catalytic methods.

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning the synthesis of a fine chemical like this compound from the laboratory to an industrial scale introduces a new set of challenges related to cost, safety, efficiency, and regulatory compliance.

Process Optimization: The successful large-scale production of 3-aryl-2-oxazolidinones relies on meticulous process optimization. For catalytic C-N coupling reactions, which are central to the synthesis of the target molecule, several parameters must be carefully controlled. The choice of catalyst, ligand, base, and solvent profoundly impacts yield, purity, and reaction time. organic-chemistry.orgnih.gov For example, in the palladium-catalyzed N-arylation of 2-oxazolidinone, electron-withdrawing groups on the aryl bromide favor catalyst systems like Pd(OAc)2/dppf, while neutral or electron-rich aryl bromides perform better with Pd2(dba)3/Xantphos. organic-chemistry.org Optimizing catalyst loading is also critical; reducing it to the lowest effective level minimizes costs and simplifies the removal of residual metal from the final product, a key regulatory requirement for pharmaceuticals. acs.org

Table 2: Optimization of Ligands for the Palladium-Catalyzed N-Arylation of 2-Oxazolidinone with 4-Bromobenzonitrile
Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2dppfNaOtBuToluene12090 organic-chemistry.org
Pd(OAc)2DPEphosNaOtBuToluene12078 organic-chemistry.org
Pd(OAc)2BINAPNaOtBuToluene12025 organic-chemistry.org
Pd2(dba)3XantphosNaOtBuToluene10083 organic-chemistry.org
Pd2(dba)3dppfNaOtBuToluene10075 organic-chemistry.org

Continuous Flow Synthesis: Continuous flow chemistry is an increasingly important technology for scaling up chemical production safely and efficiently. mdpi.com Instead of large batches, reactants are continuously pumped through a reactor where they mix and react. This technology offers superior control over reaction parameters like temperature and pressure, enhances safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity. mdpi.comresearchgate.net The synthesis of the oxazolidinone antibiotic Linezolid has been successfully demonstrated in a multi-step continuous flow process without intermediate purification. researchgate.net This approach is highly applicable to the production of this compound. An immobilized catalyst in a packed-bed reactor can be used for extended periods, improving process efficiency and simplifying catalyst recovery. rsc.org

Despite a comprehensive search for experimental spectroscopic and diffraction data for the chemical compound This compound , the necessary detailed research findings to fully construct the requested article are not available in the public domain. Crafting a scientifically accurate and thorough analysis as outlined in the user's instructions is contingent upon the availability of specific ¹H, ¹³C, and two-dimensional NMR, high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), as well as infrared (IR) and Raman spectroscopy data.

The stringent requirement to focus solely on "this compound" and the explicit exclusion of data from analogous compounds prevents the generation of an article that would meet the specified quality and accuracy standards. The creation of detailed data tables and an in-depth discussion of structural and conformational features is not feasible without access to the primary research data for this specific molecule.

Spectroscopic and Diffraction Based Elucidation of 3 2 Bromophenyl 1,3 Oxazolidin 2 One Structure and Conformation

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

Single Crystal X-ray Diffraction Studies

Following a comprehensive search of scholarly articles and major crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no single crystal X-ray diffraction data for the compound 3-(2-bromophenyl)-1,3-oxazolidin-2-one has been found in the published scientific literature. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates that would be derived from such a study is not available. The elucidation of its solid-state molecular geometry, conformational parameters (such as bond lengths, bond angles, and torsion angles), and intermolecular interactions through this definitive technique has not yet been reported.

Co-crystallization and Polymorphism Investigations

Consistent with the absence of single-crystal X-ray diffraction data for the parent compound, there is no available research on the co-crystallization or polymorphism of this compound. Studies on co-crystals, which involve crystallizing the target molecule with a secondary component to form a new crystalline solid, have not been published. Similarly, investigations into polymorphism, the ability of the compound to exist in more than one crystal lattice arrangement, have not been reported. Therefore, the exploration of its different crystalline forms and their potential impact on physicochemical properties remains an unexamined area of its solid-state chemistry.

Chemical Reactivity and Functionalization of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Reactivity of the Bromine Moiety for Further Functionalization

The bromine atom attached to the phenyl ring at the ortho position relative to the oxazolidinone nitrogen serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is primarily exploited through transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and lithiation-mediated functionalization.

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, and 3-(2-bromophenyl)-1,3-oxazolidin-2-one is a suitable substrate for these transformations.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organohalide, can be employed to form a new carbon-carbon bond at the 2-position of the phenyl ring. nih.govresearchgate.net This reaction is highly valued for its mild conditions and the commercial availability of a wide array of boronic acids and their derivatives. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of Suzuki coupling to aryl bromides is well-established. nih.govresearchgate.net

Reactant 1Reactant 2Catalyst SystemBaseSolventProduct
This compoundAryl/Vinylboronic AcidPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or Cs₂CO₃Toluene/Water or Dioxane/Water3-(2'-Aryl/Vinyl-biphenyl-2-yl)-1,3-oxazolidin-2-one

Heck Reaction: The Heck reaction provides a method for the vinylation of aryl halides. libretexts.orgnih.gov This reaction involves the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of a substituted styrene (B11656) derivative. The regioselectivity of the addition to the alkene is a key consideration in this transformation. liv.ac.uknih.gov

Reactant 1Reactant 2 (Alkene)Catalyst SystemBaseSolventProduct
This compoundStyrene or AcrylatePd(OAc)₂ with PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile (B52724)3-(2-Vinylphenyl)-1,3-oxazolidin-2-one derivative

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. organic-chemistry.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction couples a terminal alkyne with the aryl bromide, yielding an alkynyl-substituted oxazolidinone. beilstein-journals.org A related compound, 3-[2-(3-Bromophenyl)ethynyl]-1,3-oxazolidin-2-one, highlights the feasibility of such transformations on similar scaffolds. nih.gov

Reactant 1Reactant 2 (Alkyne)Catalyst SystemBaseSolventProduct
This compoundTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or PiperidineTHF or DMF3-(2-Alkynylphenyl)-1,3-oxazolidin-2-one

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgacsgcipr.org This reaction is a powerful method for synthesizing N-aryl derivatives and can be applied to this compound to introduce a variety of primary or secondary amines at the 2-position of the phenyl ring. libretexts.orgorganic-chemistry.org

Reactant 1Reactant 2 (Amine)Catalyst SystemBaseSolventProduct
This compoundPrimary or Secondary AminePd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., BINAP, XPhos)NaOtBu or K₃PO₄Toluene or Dioxane3-(2-Aminophenyl)-1,3-oxazolidin-2-one derivative

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) on unactivated aryl halides like this compound is generally challenging. The oxazolidinone ring itself is not a strong electron-withdrawing group, which is typically required to activate the aromatic ring for nucleophilic attack. However, under forcing conditions or with highly nucleophilic reagents, substitution of the bromine atom may be possible. The mechanism would likely proceed through an addition-elimination pathway involving a Meisenheimer-like intermediate.

Lithiation and Electrophilic Quenching Reactions

An alternative strategy for the functionalization of the C-Br bond involves halogen-metal exchange. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can generate a lithiated intermediate. This highly reactive organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents. nih.govnih.gov

ElectrophileFunctional Group Introduced
CO₂Carboxylic acid
DMFAldehyde
Alkyl halidesAlkyl group
Ketones/AldehydesHydroxyalkyl group
I₂Iodine

Transformations Involving the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is not merely a passive scaffold but can also participate in various chemical transformations, offering further avenues for derivatization.

Ring-Opening Reactions and Derivatization

The oxazolidinone ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be initiated by strong nucleophiles such as hydroxides, alkoxides, or amines, typically under harsh conditions (e.g., elevated temperatures). The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For instance, hydrolysis with a strong base would lead to the formation of the corresponding 2-(2-bromophenylamino)ethanol. This ring-opened product can then be further derivatized at the resulting amino and hydroxyl functionalities.

Reactions at the N-3 Position and Aromatic Ring

While the N-3 position is already substituted with the 2-bromophenyl group, reactions that could potentially involve this nitrogen atom are limited but could include complexation with Lewis acids.

Electrophilic aromatic substitution on the phenyl ring of this compound is another potential transformation. The oxazolidinone moiety is generally considered to be an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, the presence of the deactivating bromine atom and potential steric hindrance from the oxazolidinone ring itself would influence the regioselectivity and feasibility of such reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.comyoutube.com The specific conditions required would need to be carefully optimized to achieve the desired substitution pattern and avoid unwanted side reactions.

Mechanistic Studies of Key Transformation Pathways

The functionalization of this compound predominantly involves the transformation of the aryl bromide moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstone methodologies for forming new carbon-carbon and carbon-nitrogen bonds at this position. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the literature, the well-established mechanisms of these reactions provide a robust framework for understanding its transformation pathways.

The kinetics of palladium-catalyzed cross-coupling reactions involving this compound are influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl bromide to the palladium(0) complex. libretexts.orgyoutube.com The electron-withdrawing nature of the oxazolidin-2-one ring can subtly influence the electron density of the phenyl ring, thereby affecting the rate of this oxidative addition.

Table 1: General Kinetic Parameters for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

ParameterInfluence on Reaction RateGeneral Observations for this compound
Catalyst/Ligand The choice of palladium precursor and phosphine or N-heterocyclic carbene (NHC) ligand is crucial. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps. wikipedia.orgmdpi.comFor substrates like this compound, ligands such as SPhos or XPhos are often effective in achieving high reaction rates and yields.
Base The base plays a critical role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.orgThe choice of base, such as potassium carbonate or cesium fluoride, can significantly impact the reaction kinetics by influencing the formation of the active organoboron or amine species.
Solvent The polarity and coordinating ability of the solvent can affect the stability of intermediates and the solubility of reactants.Aprotic polar solvents like dioxane or THF are commonly used to facilitate these transformations. nih.gov

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves several key intermediates and transition states. wikipedia.org For this compound, the cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This step proceeds through a three-center transition state.

Following oxidative addition, in a Suzuki coupling, transmetalation occurs where the organic group from an organoboron reagent is transferred to the palladium center, displacing the bromide. This step often requires activation of the boronic acid with a base to form a more nucleophilic boronate species. organic-chemistry.orgharvard.edu The final step is reductive elimination from the resulting diorganopalladium(II) complex to form the C-C bond of the product and regenerate the Pd(0) catalyst. libretexts.org

Similarly, in the Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the palladium center, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the C-N coupled product. libretexts.orgwikipedia.org

Characterization of these transient intermediates is often achieved through a combination of spectroscopic techniques (such as NMR) on model systems and computational modeling to analyze the transition state energies.

Table 2: Key Intermediates in the Suzuki-Miyaura Coupling of this compound

StepIntermediate StructureDescription
Oxidative Addition Aryl-Pd(II)-Br ComplexA square planar palladium(II) complex formed by the insertion of Pd(0) into the C-Br bond of the substrate.
Transmetalation Diorganopalladium(II) ComplexFormed after the transfer of the organic group from the boronate to the palladium center, displacing the bromide ion.
Reductive Elimination Product-Pd(0) ComplexA transient complex formed just before the release of the final biaryl product and regeneration of the Pd(0) catalyst.

Synthesis of Analogs and Derivatives of this compound

The aryl bromide handle of this compound is a versatile starting point for the synthesis of a wide array of derivatives. The ability to participate in various cross-coupling reactions allows for the systematic modification of the 2-phenyl substituent.

The reactivity of derivatives of this compound in subsequent transformations is influenced by the nature of the newly introduced substituent. For instance, introducing an electron-donating group via a Suzuki coupling may slightly decrease the rate of subsequent electrophilic aromatic substitution on the phenyl ring, while an electron-withdrawing group would have the opposite effect.

The steric bulk of the new substituent at the 2-position of the phenyl ring can also play a significant role. Large groups may hinder further reactions at adjacent positions on the ring or influence the conformational preferences of the molecule. This relationship between the structure of the derivative and its subsequent reactivity is a key consideration in multi-step syntheses.

The robust nature of palladium-catalyzed cross-coupling reactions makes this compound an excellent scaffold for library synthesis. By employing a parallel synthesis approach, a diverse range of boronic acids (for Suzuki coupling), alkenes (for Heck coupling), or amines (for Buchwald-Hartwig amination) can be reacted with the parent compound to generate a library of analogs with varied substituents at the 2-position of the phenyl ring. nih.gov

This high-throughput approach is particularly valuable in medicinal chemistry for the rapid generation of new chemical entities for biological screening. The oxazolidin-2-one core is a known pharmacophore, and modifying the appended aryl group can systematically probe the structure-activity relationships of the resulting compounds. organic-chemistry.orgnih.gov

Table 3: Exemplary Library Synthesis from this compound

Reaction TypeCoupling PartnerResulting Derivative Structure
Suzuki Coupling Phenylboronic acid3-(Biphenyl-2-yl)-1,3-oxazolidin-2-one
Heck Coupling Styrene3-(2-Styrylphenyl)-1,3-oxazolidin-2-one
Buchwald-Hartwig Amination Morpholine3-(2-(Morpholin-4-yl)phenyl)-1,3-oxazolidin-2-one
Sonogashira Coupling Phenylacetylene3-(2-(Phenylethynyl)phenyl)-1,3-oxazolidin-2-one

Computational and Theoretical Investigations of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve geometry optimization of the 3-(2-bromophenyl)-1,3-oxazolidin-2-one molecule to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A computational study would yield the energies of these orbitals. For illustrative purposes, a hypothetical data table is presented below. The actual values would need to be calculated using DFT.

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO Gap (ΔE)Data not available

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

For this compound, it would be expected that the oxygen atoms of the carbonyl group in the oxazolidinone ring would exhibit a negative electrostatic potential, making them likely sites for interaction with electrophiles. The hydrogen atoms on the phenyl ring would likely show a positive potential.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The biological activity and reactivity of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies.

Energy Minima and Global Conformer Search

A systematic search for the global minimum energy conformer of this compound would be performed using molecular mechanics or more accurate quantum chemical methods. This involves rotating the single bonds in the molecule, particularly the bond connecting the phenyl ring to the oxazolidinone ring, and calculating the energy of each resulting conformation. The results would identify the most stable arrangement of the atoms in space.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties of this compound. These calculations would reveal how the conformational preferences and electronic properties of the molecule change in polar versus nonpolar solvents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimentally obtained spectra to confirm the structure of the synthesized compound. DFT calculations are known to provide reliable predictions of spectroscopic data.

A computational study would provide a table of predicted 1H and 13C NMR chemical shifts and IR vibrational frequencies for this compound. This data would be instrumental in the structural elucidation of the compound.

Predicted 1H NMR Chemical Shifts (ppm)
ProtonChemical Shift (ppm)
Aromatic ProtonsData not available
Oxazolidinone ProtonsData not available
Predicted IR Vibrational Frequencies (cm-1)
Functional GroupFrequency (cm-1)
C=O (carbonyl)Data not available
C-NData not available
C-BrData not available

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic compounds. The prediction of NMR chemical shifts through computational methods has become a standard procedure to aid in the assignment of experimental spectra and to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic magnetic shielding tensors, from which chemical shifts are derived.

The theoretical chemical shifts for this compound would be calculated by first optimizing the molecule's geometry, commonly using a functional such as B3LYP with a basis set like 6-311++G(d,p). Following optimization, the GIAO method is applied at the same level of theory to compute the magnetic shielding constants for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not extensively documented in publicly available literature, the methodology is well-established. For illustrative purposes, the following table presents a hypothetical comparison of predicted versus experimental chemical shifts for the core atoms of the oxazolidinone and bromophenyl rings, based on typical accuracies of such calculations for similar molecules.

Table 1: Hypothetical Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Shift (ppm)Hypothetical Experimental ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Hypothetical Experimental ¹H Shift (ppm)
C=O155.8154.5H (Oxazolidinone CH₂)4.104.05
C-O62.561.8H (Oxazolidinone CH₂)4.554.50
C-N45.344.9H (Aromatic)7.30 - 7.807.25 - 7.75
C-Br118.2117.9
C (Aromatic)125.0 - 140.0124.5 - 139.5

Note: The data in this table is illustrative and intended to represent the typical output and accuracy of DFT-based NMR predictions.

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry is instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions. DFT calculations are widely used to predict the harmonic vibrational frequencies of molecules.

For this compound, a frequency calculation would be performed on the optimized geometry of the molecule. This analysis yields a set of vibrational modes and their corresponding frequencies. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method. These scaled frequencies can then be compared with experimental FT-IR and FT-Raman spectra. researchgate.net

Key vibrational modes for this molecule would include the C=O stretching of the oxazolidinone ring, C-N and C-O stretching vibrations, and various bending and stretching modes of the bromophenyl group. The table below illustrates the kind of data generated from such a computational study, comparing calculated, scaled, and hypothetical experimental frequencies for some of the most characteristic vibrational modes.

Table 2: Illustrative Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
C=O Stretch182017651760
Aromatic C=C Stretch161015781575
C-N Stretch125012251220
C-O-C Asymmetric Stretch118011561152
C-Br Stretch680666662

Note: The data in this table is for illustrative purposes. The scaling factor applied is an approximation based on typical values for the B3LYP functional.

Reaction Mechanism Elucidation via Computational Pathways

Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Calculations

Understanding a reaction mechanism requires the identification of all stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate.

Computational chemists use various algorithms to locate transition states. Once a TS is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. To definitively connect a transition state to its corresponding reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.gov The IRC path follows the minimum energy path downhill from the transition state, thus mapping out the complete reaction coordinate.

For instance, in the synthesis of oxazolidinones from epoxides and isocyanates, DFT calculations can be used to locate the transition state for the cycloaddition reaction. nih.gov An IRC calculation would then confirm that this transition state connects the starting materials to the oxazolidinone product, providing a detailed picture of the bond-forming and bond-breaking processes.

Catalytic Cycle Modeling for Synthetic Reactions

Many synthetic routes to oxazolidinones employ catalysts to enhance reaction rates and control selectivity. Computational modeling can be used to elucidate the entire catalytic cycle, identifying the roles of the catalyst and any co-catalysts or additives. acs.org This involves calculating the energies of all intermediates and transition states within the cycle.

For example, in a metal-catalyzed synthesis of an oxazolidinone, DFT calculations could be used to model:

Coordination of the reactants to the metal center.

The key bond-forming or bond-breaking steps, including their transition states.

The regeneration of the active catalyst at the end of the cycle.

In Silico Studies of Molecular Interactions in Non-Biological Contexts

Beyond its intrinsic properties and reactivity, the interactions of this compound with other molecules in a non-biological setting are of significant interest. In silico methods, such as molecular dynamics (MD) and Monte Carlo simulations, can provide insights into these interactions. These studies are valuable for understanding properties like solubility, aggregation behavior, and interactions with materials or surfaces.

Molecular dynamics simulations, for example, can be used to model the behavior of a large number of this compound molecules in a solvent box. By simulating the movements of all atoms over time, based on a molecular mechanics force field, MD can predict how these molecules interact with each other and with the solvent. This can reveal tendencies for self-association through mechanisms like π-stacking of the bromophenyl rings or dipole-dipole interactions of the oxazolidinone core.

Furthermore, computational models can be used to study the adsorption of this molecule onto a surface. By calculating the interaction energy between the molecule and a model surface (e.g., graphite (B72142) or a metal oxide), it is possible to predict the preferred orientation and binding strength. Such studies are relevant in fields like materials science and chromatography. While specific in silico studies on the non-biological interactions of this compound are not prevalent in the literature, the computational tools and methodologies for such investigations are well-developed and could be readily applied.

Emerging Non Biological Applications and Material Science Prospects of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The unique combination of the oxazolidinone ring and the ortho-brominated phenyl substituent makes 3-(2-bromophenyl)-1,3-oxazolidin-2-one a versatile intermediate in organic synthesis. The bromine atom can participate in a variety of cross-coupling reactions, while the oxazolidinone moiety can be modified or used to direct subsequent chemical transformations.

Precursor for Complex Heterocyclic Scaffolds

The this compound scaffold is a valuable precursor for the synthesis of a diverse range of complex heterocyclic compounds. The presence of the bromine atom on the phenyl ring allows for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the construction of intricate molecular architectures. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of fused heterocyclic systems.

The oxazolidinone ring itself can be cleaved under acidic or basic conditions to reveal amino alcohol functionalities, which can then be used in subsequent synthetic steps to build larger molecules. This dual reactivity makes it a strategic component in the multi-step synthesis of novel chemical entities.

Table 1: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

Starting Material Reaction Type Resulting Heterocyclic Scaffold Potential Application Area
This compound Intramolecular Heck Reaction Fused Benzoxazine Derivatives Medicinal Chemistry
This compound Suzuki Coupling followed by Cyclization Substituted Dibenzoxazepines CNS-active compounds
This compound Sonogashira Coupling and Annulation Indolo[2,1-a] wikipedia.orgbenzazepine analogs Organic Electronics

Note: This table presents potential synthetic pathways based on the known reactivity of similar compounds.

Building Block for Polymer and Material Chemistry

In the realm of polymer and material chemistry, this compound can serve as a functional monomer or a key intermediate in the synthesis of specialized polymers. The bromo-functional group allows for its incorporation into polymer chains via polymerization techniques that are compatible with aryl halides, such as Suzuki polycondensation.

The resulting polymers can exhibit interesting properties due to the presence of the oxazolidinone and bromophenyl moieties. For example, these groups can enhance the thermal stability, flame retardancy, and refractive index of the final material. Furthermore, the oxazolidinone ring can be opened post-polymerization to introduce new functionalities along the polymer backbone, allowing for the fine-tuning of material properties.

Potential in Catalysis and Ligand Design

The structural features of this compound also suggest its potential utility in the fields of catalysis and ligand design, particularly in asymmetric synthesis and metal-catalyzed reactions.

Chiral Auxiliary Applications in Asymmetric Synthesis

Oxazolidinones are a well-established class of chiral auxiliaries, famously known as Evans auxiliaries, which are instrumental in controlling the stereochemical outcome of a wide range of chemical reactions. wikipedia.orgsigmaaldrich.com While this compound itself is not chiral, it can be readily converted into chiral derivatives by introducing stereocenters at the 4 and/or 5 positions of the oxazolidinone ring. These chiral variants can then be used to direct asymmetric transformations such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions with high diastereoselectivity. nih.gov

The presence of the 2-bromophenyl group can influence the stereochemical course of these reactions through steric and electronic effects. After the desired stereocenter is created, the chiral auxiliary can be non-destructively removed and recycled.

Ligand Scaffolds for Metal-Catalyzed Reactions

The nitrogen and oxygen atoms within the oxazolidinone ring, along with the potential for further functionalization of the bromophenyl group, make this compound an attractive scaffold for the design of novel ligands for metal-catalyzed reactions. For instance, the bromine atom can be replaced with a phosphine (B1218219) group or another coordinating moiety to create bidentate or pincer-type ligands.

These ligands can then be complexed with transition metals such as palladium, copper, or rhodium to generate catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.net The steric and electronic properties of the ligand can be systematically modified by altering the substituents on the phenyl ring, allowing for the optimization of catalyst performance in terms of activity, selectivity, and stability.

Table 2: Potential Ligand Derivatives of this compound and Their Catalytic Applications

Ligand Type Metal Complex Catalyzed Reaction
P,N-Bidentate Ligand Palladium(II) Asymmetric Allylic Alkylation
N,N-Bidentate Ligand Copper(I) Atom Transfer Radical Cyclization
Pincer Ligand Rhodium(I) Hydroformylation of Alkenes

Note: This table illustrates hypothetical applications based on established principles of ligand design.

Applications in Advanced Materials Science

The unique molecular structure of this compound suggests its potential for use in the development of advanced materials with tailored properties. The combination of a rigid aromatic component and a polar heterocyclic unit can lead to materials with interesting optical, electronic, and thermal characteristics.

For example, polymers and oligomers derived from this compound could find applications as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components in photorefractive materials. The bromine atom provides a handle for further functionalization, enabling the tuning of the material's electronic properties and morphology. Additionally, the high refractive index associated with brominated aromatic compounds could be exploited in the design of advanced optical materials.

Advanced Analytical Methodologies for the Detection and Quantification of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental in the analysis of 3-(2-bromophenyl)-1,3-oxazolidin-2-one, providing the means to separate it from impurities and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography is a cornerstone for the purity assessment of N-aryl oxazolidinones due to its high resolution and versatility. nih.govmdpi.com Reversed-phase (RP) HPLC is the most common mode employed for these types of compounds. sielc.commdpi.com Method development for this compound typically involves the optimization of the stationary phase, mobile phase composition, and detector settings to achieve optimal separation from potential impurities, such as starting materials or by-products.

A typical RP-HPLC method would utilize a C18 or similar nonpolar stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.commdpi.com The inclusion of an acid, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution. For mass spectrometry compatibility, volatile buffers and acids like ammonium (B1175870) formate (B1220265) and formic acid are preferred. sielc.com

Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of N-Aryl Oxazolidinones

Parameter Condition
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size
Column Dimensions 250 mm x 4.6 mm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

This table presents a general set of starting conditions for the HPLC analysis of N-aryl oxazolidinones like this compound. Actual parameters would require optimization for the specific sample matrix and impurity profile.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While many oxazolidinones may require derivatization to increase their volatility and thermal stability for GC analysis, this compound may be amenable to direct GC analysis under optimized conditions. The selection of an appropriate capillary column, typically with a nonpolar or medium-polarity stationary phase, is critical. Temperature programming is employed to ensure the efficient separation of the analyte from other volatile components in the sample. A flame ionization detector (FID) is commonly used for quantification due to its robustness and wide linear range.

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

The oxazolidinone ring is a common chiral auxiliary in asymmetric synthesis, and many oxazolidinone-containing compounds are chiral. mdpi.comnih.gov If this compound is synthesized as a racemic mixture or if its enantiomeric purity is a critical quality attribute, chiral chromatography is the definitive technique for determining enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the industry standard for enantioseparation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the chiral separation of oxazolidinone analogues. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase, is crucial for achieving enantioselectivity.

Table 2: Common Chiral Stationary Phases for Oxazolidinone Separation

Chiral Stationary Phase (CSP) Type Common Trade Names Separation Principle
Polysaccharide-based (Amylose) Chiralpak AD, Chiralcel OD Formation of inclusion complexes and hydrogen bonding
Polysaccharide-based (Cellulose) Chiralcel OJ, Chiralpak AS Pi-pi interactions, hydrogen bonding, and steric hindrance

| Pirkle-type (Brush-type) | Whelk-O1 | Pi-pi interactions, hydrogen bonding, and dipole-dipole interactions |

The selection of the appropriate CSP and mobile phase is highly specific to the analyte and requires systematic screening for optimal resolution.

Hyphenated Techniques for Identification and Quantification in Complex Non-Biological Matrices

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and sensitive quantification of this compound, especially at trace levels in complex matrices.

GC-MS and LC-MS/MS for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer exceptional sensitivity and selectivity for trace analysis. amazonaws.comkuleuven.be

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. libretexts.org The fragmentation of this compound would be expected to show characteristic isotopic patterns for the bromine atom (approximately equal intensity for M+ and M+2 ions) and fragment ions corresponding to the loss of parts of the oxazolidinone ring and the bromophenyl group. researchgate.netmiamioh.edu

LC-MS/MS is particularly powerful for the analysis of less volatile or thermally labile compounds in complex mixtures. kuleuven.beulisboa.pt After separation by HPLC, the analyte is ionized, often using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion of the analyte is selected, fragmented through collision-induced dissociation (CID), and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, allowing for quantification at very low concentrations. amazonaws.comulisboa.pt For instance, methods developed for other oxazolidinone metabolites, such as 3-amino-2-oxazolidinone (B196048) (AOZ), demonstrate the capability of LC-MS/MS to achieve detection limits in the sub-µg/kg range. researchgate.net

Table 3: Comparison of GC-MS and LC-MS/MS for Trace Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Analyte Properties Volatile and thermally stable (or derivatized) Wide range of polarity and volatility, thermally labile compounds
Ionization Technique Electron Ionization (EI), Chemical Ionization (CI) Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Selectivity Good (based on fragmentation pattern) Excellent (based on precursor-product ion transitions)
Sensitivity High Very high

| Application | Purity profiling, identification of volatile impurities | Trace quantification in complex matrices, impurity identification |

LC-NMR for Structural Elucidation in Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique for the direct structural elucidation of compounds within a mixture, eliminating the need for offline isolation. nih.gov After separation on an HPLC column, the eluent flows through a specialized NMR flow probe, where NMR spectra of the separated components are acquired.

This technique is particularly valuable for identifying unknown impurities or degradation products in a sample of this compound. By acquiring a suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) on a separated peak, the complete chemical structure of the compound can often be determined. While less sensitive than mass spectrometry, advancements in NMR technology, such as cryogenically cooled probes, have significantly improved the detection limits of LC-NMR, making it a viable tool for the characterization of minor components in complex non-biological matrices. nih.gov

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods are a class of analytical techniques that rely on the absorption or emission of light by a chemical substance to determine its concentration. These methods are widely employed due to their simplicity, speed, and high sensitivity. For the compound this compound, the presence of a substituted aromatic ring system provides a basis for its analysis using these techniques. The primary methods in this category are UV-Vis spectroscopy and fluorimetry.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The principle behind this technique is the Beer-Lambert law, which states that for a given substance, the absorbance is directly proportional to its concentration in a solution. The chromophores within this compound, specifically the bromophenyl group, contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands.

The analytical determination of related oxazolidinone compounds is frequently performed using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis spectrometric detectors. nih.gov For instance, the oxazolidinone antibiotic Linezolid is routinely analyzed using UV spectrophotometry. core.ac.ukijprajournal.com A typical analysis of this compound would first involve identifying its wavelength of maximum absorption (λmax). This is achieved by scanning a dilute solution of the compound across a range of UV wavelengths. Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The solvent used can influence the position and intensity of the absorption maximum.

Table 1: Representative UV-Vis Absorption Data for Aromatic Oxazolidinones This table presents typical, illustrative data for a compound like this compound, as specific experimental values are not available in the consulted literature.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Methanol27518,500
Acetonitrile27418,200
Dichloromethane27719,000

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must typically possess a rigid, conjugated structure. The aromatic ring in this compound suggests it may exhibit native fluorescence.

Spectrofluorimetric methods have been successfully developed for the determination of other oxazolidinone antibiotics. nih.gov For example, a highly sensitive method for the antibiotic Tedizolid Phosphate, which also contains an oxazolidinone core, measures its native fluorescence at an emission wavelength of 408 nm after excitation at 298 nm. ekb.eg A similar approach for this compound would involve determining its optimal excitation and emission wavelengths. The fluorescence intensity is directly proportional to the concentration of the compound, allowing for quantitative analysis, often with lower limits of detection than UV-Vis spectroscopy.

Table 2: Illustrative Fluorescence Properties for an Aromatic Oxazolidinone This table contains plausible, hypothetical data for this compound, as specific experimental values are not available in the consulted literature.

SolventExcitation λ (nm)Emission λ (nm)Relative Fluorescence Intensity
Ethanol (B145695)280350100
Cyclohexane278345125
Water28235870

Electrochemical Methods for Detection and Characterization

Electrochemical methods analyze substances by measuring changes in electrical properties like current or potential. These techniques are valuable for compounds that can undergo oxidation or reduction (redox) reactions. For this compound, both the bromophenyl group and the oxazolidinone ring are potentially electroactive.

Voltammetric techniques, in particular, are applicable to the analysis of oxazolidinones. nih.gov The C-Br bond in the bromophenyl moiety can be electrochemically reduced, a process known as reductive dehalogenation. This reaction would produce a distinct signal in a voltammetric experiment, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). In a CV experiment, the potential is swept back and forth, and the resulting current is measured. This can reveal the reduction and oxidation potentials of the analyte. The peak current in techniques like DPV is proportional to the concentration of the analyte, allowing for quantification. Studies on the electrochemical behavior of thiazolidine, a related heterocyclic structure, have shown well-defined oxidation peaks at gold and platinum electrodes, indicating the feasibility of such methods. nih.gov The reactivity of bromophenyl-modified electrodes has also been investigated, providing insight into the electrochemical behavior of this functional group. researchgate.net

Table 3: Hypothetical Electrochemical Data for this compound This table presents plausible, hypothetical data for the electrochemical behavior of the target compound based on the known reactivity of related structures.

TechniqueWorking ElectrodeProcessPeak Potential (V) vs. Ag/AgCl
Cyclic VoltammetryGlassy CarbonReduction (C-Br)-1.5 V
Cyclic VoltammetryGlassy CarbonOxidation (Oxazolidinone Ring)+1.8 V
Differential Pulse VoltammetryPlatinumReduction (C-Br)-1.45 V

Environmental and Sustainability Considerations in the Lifecycle of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Biodegradation and Environmental Fate Studies

The environmental fate of a synthetic compound is largely determined by its susceptibility to biodegradation. For 3-(2-bromophenyl)-1,3-oxazolidin-2-one, its structure, containing a brominated aromatic ring and an oxazolidinone heterocycle, suggests a degree of persistence in the environment. Halogenated organic compounds are often resistant to degradation. mdpi.com

Microbial degradation is a primary mechanism for the removal of organic pollutants from the environment. nih.gov Research has shown that microbial consortia are often more effective than single strains in breaking down complex and recalcitrant molecules. mdpi.com The biodegradation of brominated flame retardants, for instance, has been demonstrated under aerobic conditions by a four-strain microbial consortium, likely through a monooxygenase mechanism. mdpi.com This suggests that microbial communities in soil and water could potentially degrade this compound, although the rate and extent of this degradation are currently unknown. The process would likely involve initial enzymatic attacks to dehalogenate the aromatic ring and open the oxazolidinone ring. nih.gov

The persistence of such compounds is a concern, as their accumulation could have unforeseen ecological consequences. Therefore, specific studies on the aerobic and anaerobic biodegradation of this compound are crucial to fully assess its environmental risk profile.

ParameterExpected Behavior for this compoundRationale
BiodegradabilityLikely to be slow to moderate.Presence of a stable aromatic ring and a carbon-bromine bond often leads to persistence.
Primary Degradation MechanismMicrobial degradation (aerobic and anaerobic).Common pathway for the breakdown of aromatic and halogenated organic compounds in the environment. nih.govnih.gov
Key Degradation StepsDehalogenation and ring cleavage.Initial steps to break down the molecule into smaller, more biodegradable fragments.

Sustainable Synthesis Routes and Waste Management

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and other oxazolidinones, significant progress has been made in developing more sustainable methods.

A key focus of green synthesis is the replacement of hazardous reagents and solvents. A highly attractive and sustainable approach for the synthesis of oxazolidinones is the use of carbon dioxide (CO2) as a C1 building block. researchgate.netresearchgate.netnih.gov This method is 100% atom-efficient and utilizes a renewable and non-toxic feedstock. researchgate.net The cycloaddition of CO2 with corresponding aziridines is a common route to N-aryl oxazolidinones. researchgate.netnih.gov Synthesizing this compound via this route would involve the reaction of 1-(2-bromophenyl)aziridine with CO2.

Furthermore, conducting reactions under solvent-free conditions, where possible, significantly reduces waste and environmental impact. frontiersin.org Microwave-assisted synthesis has also emerged as a sustainable technique, often leading to shorter reaction times and higher yields with reduced energy consumption. frontiersin.org

The use of efficient and recyclable catalysts is a cornerstone of sustainable synthesis. For oxazolidinone synthesis, a variety of heterogeneous catalysts have been developed that can be easily separated from the reaction mixture and reused, minimizing waste. researchgate.net

Examples of such catalysts include:

Metal-Organic Frameworks (MOFs): These materials can possess multiple catalytic sites and have shown high efficiency in the cycloaddition of CO2 to produce oxazolidinones. rsc.org

Magnetic Binary Oxides: Catalysts like binary Mg/Fe oxides can be easily recovered using an external magnetic field and have demonstrated high activity and stability over several reaction cycles. ionike.com

Aluminium-Based Catalysts: Aluminium(salphen) complexes have been used for the coupling of CO2 and aziridines under mild, solvent-free conditions, with the catalyst being recoverable and reusable. researchgate.netnih.gov

The development of such catalytic systems is crucial for the industrial-scale production of this compound in an economically and environmentally sustainable manner.

Sustainable ApproachDescriptionRelevance to this compound Synthesis
Use of CO2 as a C1 Building BlockUtilizes a renewable and non-toxic feedstock in an atom-efficient cycloaddition reaction. researchgate.netresearchgate.netnih.govApplicable through the reaction of 1-(2-bromophenyl)aziridine with CO2.
Solvent-Free and Microwave-Assisted ReactionsReduces waste, energy consumption, and the use of hazardous solvents. frontiersin.orgCan potentially be applied to the synthesis to improve its green profile.
Heterogeneous and Recyclable CatalystsAllows for easy separation and reuse of the catalyst, minimizing waste. researchgate.netMOFs, magnetic oxides, and aluminium complexes are promising catalysts for this class of reactions. researchgate.netnih.govrsc.orgionike.com

Green Analytical Chemistry Approaches

Green analytical chemistry focuses on making analytical methods safer for the environment and human health. This involves reducing the use of hazardous solvents, minimizing waste, and decreasing energy consumption. For the analysis of this compound, established methods like High-Performance Liquid Chromatography (HPLC) are likely to be employed. nih.govijmtlm.org

To align with green chemistry principles, several modifications to standard analytical procedures can be implemented:

Solvent Reduction and Replacement: Traditional HPLC methods often use significant volumes of hazardous organic solvents like acetonitrile (B52724) and methanol. Green alternatives include replacing these with more benign solvents such as ethanol (B145695) or isopropanol, or using aqueous mobile phases where possible.

Miniaturization: Using smaller analytical columns and lower flow rates can significantly reduce solvent consumption and waste generation.

Method Optimization: Developing rapid analytical methods with shorter run times decreases both solvent and energy usage.

The development and validation of such green analytical methods are essential for the routine analysis of this compound in both research and industrial settings, ensuring that the environmental impact of its analysis is minimized. jddtonline.info

Challenges and Future Research Directions in the Chemistry of 3 2 Bromophenyl 1,3 Oxazolidin 2 One

Development of Novel and Efficient Synthetic Routes

The synthesis of N-aryloxazolidinones has been the subject of considerable research, with several established methods available. However, the synthesis of 3-(2-bromophenyl)-1,3-oxazolidin-2-one may present specific challenges, such as steric hindrance from the ortho-bromo substituent, which could affect reaction rates and yields. Future research should focus on developing more efficient and sustainable synthetic routes.

One promising area is the refinement of metal-catalyzed cross-coupling reactions. Palladium- and copper-catalyzed N-arylation of the oxazolidinone ring with 1-bromo-2-iodobenzene (B155775) or related arylating agents are viable methods. researchgate.netdatapdf.com However, optimizing these reactions for high yields and selectivity with the sterically demanding 2-bromophenyl group is a key challenge. Future work could explore novel ligand systems for the metal catalysts to improve their efficacy.

Another avenue for exploration is the iodocyclocarbamation reaction of N-allylated N-(2-bromophenyl) carbamates. organic-chemistry.orgnih.gov This method offers a direct route to functionalized oxazolidinones and could be adapted for the synthesis of the target compound. Research into the scope and limitations of this reaction with various substituted N-allyl carbamates would be valuable.

Furthermore, visible-light-mediated photoredox catalysis presents a modern and sustainable approach for the synthesis of N-aryloxazolidines. researchgate.net Adapting these methods for the synthesis of this compound could offer a greener alternative to traditional metal-catalyzed reactions.

Synthetic Route Key Reagents and Conditions Potential Advantages Research Challenges
Palladium-catalyzed N-arylation2-oxazolidinone (B127357), 1-bromo-2-iodobenzene, Pd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, baseHigh functional group toleranceSteric hindrance from the ortho-bromo group, catalyst optimization
Copper-catalyzed N-arylation2-oxazolidinone, 2-bromophenylboronic acid, Cu catalyst, bidentate ligandCost-effective catalystReaction optimization for high yields
IodocyclocarbamationN-allyl-N-(2-bromophenyl)carbamate, iodine sourceDirect route to functionalized oxazolidinonesPrecursor synthesis, control of stereochemistry
Photoredox CatalysisN-(2-bromophenyl)glycine, formaldehyde, photocatalyst (e.g., Eosin-Y), visible lightGreen and sustainableAdaptation to oxazolidinone synthesis, reaction efficiency

Exploration of Undiscovered Reactivity Patterns

The chemical reactivity of this compound is largely unexplored. The presence of the 2-bromophenyl group offers a handle for a variety of cross-coupling reactions, allowing for further functionalization of the molecule. Future research should systematically investigate the reactivity of both the N-aryl substituent and the oxazolidinone ring.

The bromine atom on the phenyl ring is a prime site for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. nih.govresearchgate.netresearchgate.net These reactions would allow for the introduction of a wide range of substituents at the ortho position, leading to a library of novel compounds with potentially interesting properties. A systematic study of these reactions with various coupling partners would be highly valuable.

The oxazolidinone ring itself can undergo various transformations. For instance, hydrolysis of the oxazolidinone can yield the corresponding 2-aminoethanol derivative. The kinetics of N-bromination and N-chlorination of the oxazolidinone ring has been studied for the parent compound and could be investigated for the 3-(2-bromophenyl) derivative to understand its electronic properties. researchgate.net

Reaction Type Potential Reagents Expected Product Research Focus
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst, base3-(2-arylphenyl)-1,3-oxazolidin-2-oneOptimization of reaction conditions, scope of arylboronic acids
Heck CouplingAlkenes, Pd catalyst, base3-(2-vinylphenyl)-1,3-oxazolidin-2-oneRegioselectivity and stereoselectivity
Buchwald-Hartwig AminationAmines, Pd catalyst, base3-(2-aminophenyl)-1,3-oxazolidin-2-oneScope of amines, catalyst selection
Ring Opening (Hydrolysis)Acid or base2-(2-bromophenylamino)ethanolReaction kinetics and mechanism

Integration into Advanced Functional Materials

The unique structure of this compound makes it an interesting candidate for incorporation into advanced functional materials. The aromatic and heterocyclic components of the molecule could impart specific optical, electronic, or thermal properties to polymers or other materials.

One potential application is in the synthesis of novel polymers. The oxazolidinone ring can be involved in polymerization reactions, and the 2-bromophenyl group can be used as a site for post-polymerization modification. acs.org Research into the polymerization of monomers derived from this compound could lead to the development of new materials with tailored properties.

The N-aryloxazolidinone scaffold is also found in some organic light-emitting diode (OLED) materials. The electronic properties of the this compound could be investigated to assess its potential for use in optoelectronic devices.

Application of Machine Learning and AI in Compound Design and Synthesis Prediction

Furthermore, machine learning models can be trained to predict the properties of molecules based on their structure. This could be used to design new derivatives of this compound with specific desired properties, such as enhanced thermal stability or specific electronic characteristics for materials applications. Computational studies, such as Density Functional Theory (DFT), can also be employed to understand the electronic structure and reactivity of the molecule, guiding experimental work. researchgate.netnih.gov

Interdisciplinary Research Opportunities in Pure Chemistry and Materials Science

The study of this compound provides a fertile ground for interdisciplinary research, bridging the gap between pure chemistry and materials science. interesjournals.org The synthesis and functionalization of this molecule fall squarely within the domain of organic chemistry, while its potential applications in polymers and electronic materials open up avenues for collaboration with materials scientists.

The development of new functional materials based on this compound would require a close collaboration between synthetic chemists, who would be responsible for designing and preparing the molecules, and materials scientists, who would characterize their physical properties and fabricate them into devices. This synergistic approach would be essential for translating the fundamental chemical knowledge of this compound into tangible technological applications.

Q & A

Q. What are the established synthetic routes for 3-(2-bromophenyl)-1,3-oxazolidin-2-one?

The synthesis of this compound typically involves cyclization or functionalization of precursor molecules. For example:

  • Ring-opening reactions : Reacting imidazoquinazoline derivatives with ethylene oxide can yield oxazolidinone derivatives via nucleophilic attack and subsequent cyclization .
  • Derivatization : Nitrophenyl-oxazolidinone precursors (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one) can be reduced to aminophenyl derivatives using catalytic systems like gold nanoclusters (Au-NCs/SCNPs), which may be adapted for bromophenyl analogs .
  • Chiral auxiliary approaches : Fluorinated oxazolidinones are synthesized using enantioselective methods, which could guide bromophenyl-substituted variants .

Q. What analytical methods are recommended for structural characterization?

  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for assessing stereochemistry and substituent orientation. Validation metrics like R-factors and electron density maps ensure accuracy .
  • NMR spectroscopy : 1^1H and 13^13C NMR can confirm regiochemistry, with bromophenyl protons showing distinct splitting patterns due to the heavy atom effect.
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation pathways, critical for purity assessment.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for antibacterial activity?

  • Substituent variation : Compare the bromophenyl derivative with fluorophenyl or chlorophenyl analogs to assess halogen effects on bacterial membrane penetration. Oxazolidinones like linezolid and tedizolid show that electron-withdrawing groups (e.g., Br) enhance binding to ribosomal targets .
  • In vitro assays : Perform minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus) to quantify potency. Pair with cytotoxicity assays to evaluate selectivity .
  • Computational modeling : Molecular docking into the 50S ribosomal subunit (PDB: 7LYU) can predict binding interactions and guide SAR optimization .

Q. What methodological challenges arise in catalytic reduction of nitrophenyl-oxazolidinone analogs?

  • Kinetic bottlenecks : The reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one involves a fast diazene intermediate formation followed by a slow amine product generation. Use time-resolved UV-Vis spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Catalyst design : Au-NCs/SCNPs improve efficiency by stabilizing intermediates. Compare turnover frequency (TOF) with Pd or Pt catalysts to optimize metal selection .
  • Side reactions : Bromophenyl groups may undergo dehalogenation under reducing conditions. Control pH and temperature to minimize undesired pathways.

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for bromine-heavy atoms .
  • Refinement strategies : In SHELXL, apply TWIN and BASF commands for twinned crystals. For disorder, refine occupancies of overlapping substituents iteratively .
  • Validation tools : Check Rint (<5%) and completeness (>95%) during data integration. Use PLATON to detect symmetry violations .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
SynthesisRing-opening reactionEthylene oxide stoichiometry, reaction time
Structural analysisX-ray crystallographyR-factor, electron density maps
Catalytic reductionAu-NCs/SCNPs catalysisTOF, activation energy (Ea)
Antibacterial testingMIC assaysBacterial strain, incubation conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.